molecular formula C16H12N6 B1419913 [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine CAS No. 1204296-89-8

[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Cat. No.: B1419913
CAS No.: 1204296-89-8
M. Wt: 288.31 g/mol
InChI Key: AXPOYJCBQWSQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Biochemical Analysis

Biochemical Properties

[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase enzymes . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from catalyzing their respective reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in cell survival, apoptosis, and metabolism, thereby altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . It acts as an inhibitor for certain enzymes, preventing them from catalyzing their reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular function and overall metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. Its localization can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step often involves the reaction of the triazole intermediate with a suitable dicarbonyl compound, followed by cyclization.

    Attachment of the Pyridine Ring: The final step involves coupling the pyridazine-triazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyridazine rings.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its tricyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the customization of material properties.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]methanol
  • [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]carboxylic acid
  • [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]sulfonamide

Uniqueness

Compared to these similar compounds, [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine is unique due to its amine functional group, which can participate in a wider

Properties

IUPAC Name

3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-13-5-1-3-11(9-13)14-6-7-15-19-20-16(22(15)21-14)12-4-2-8-18-10-12/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPOYJCBQWSQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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